4-(Benzenesulfonyl)piperazine-1-carbaldehyde
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Overview
Description
4-(Benzenesulfonyl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C11H14N2O3S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets, such as enzymes involved in inflammatory responses .
Mode of Action
It’s known that the compound can undergo various chemical reactions, including free radical reactions and nucleophilic substitutions . These reactions could potentially alter the function of its biological targets.
Biochemical Pathways
Similar compounds have been shown to influence pathways related to inflammation and pain perception .
Result of Action
Similar compounds have been shown to exhibit anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines il-1β and tnf-α .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzenesulfonyl)piperazine-1-carbaldehyde typically involves the reaction of piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then oxidized to form the aldehyde group. The reaction conditions often include:
Temperature: Ambient to moderate heating
Solvent: Dichloromethane or similar organic solvents
Catalysts: None required for the initial sulfonylation, but oxidizing agents like pyridinium chlorochromate (PCC) may be used for the aldehyde formation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzenesulfonyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution
Reduction: Sodium borohydride in methanol
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed:
Oxidation: 4-(Phenylsulfonyl)piperazine-1-carboxylic acid
Reduction: 4-(Phenylsulfonyl)piperazine-1-methanol
Substitution: Various substituted piperazine derivatives depending on the nucleophile used
Scientific Research Applications
4-(Benzenesulfonyl)piperazine-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
- 4-(Methylsulfonyl)piperazine-1-carbaldehyde
- 4-(Phenylsulfonyl)piperazine-1-methanol
- 4-(Phenylsulfonyl)piperazine-1-carboxylic acid
Comparison: 4-(Benzenesulfonyl)piperazine-1-carbaldehyde is unique due to the presence of both the phenylsulfonyl and aldehyde groups. This combination enhances its reactivity and potential applications compared to similar compounds that may lack one of these functional groups. For example, 4-(Methylsulfonyl)piperazine-1-carbaldehyde has a methylsulfonyl group instead of a phenylsulfonyl group, which can significantly alter its chemical properties and reactivity.
Properties
IUPAC Name |
4-(benzenesulfonyl)piperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c14-10-12-6-8-13(9-7-12)17(15,16)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXHRXXJOILMFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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